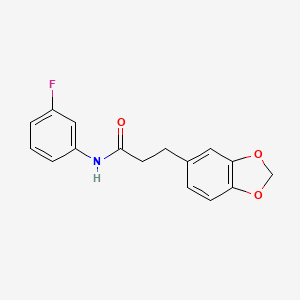

![molecular formula C28H21NO B4623377 2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide CAS No. 5312-15-2](/img/structure/B4623377.png)

2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetamide derivatives, including structures similar to 2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide, typically involves multi-step chemical reactions that aim to introduce specific functional groups into the compound. Mansuroğlu et al. (2008) have described the synthesis and characterization of nickel and copper complexes with 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, demonstrating a method that may be relevant for synthesizing similar acetamide compounds. These methods often involve the use of various catalysts and reactants to achieve the desired chemical structure (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their chemical behavior and potential applications. For instance, the crystal structure analysis of certain acetamide compounds provides insights into their conformational preferences and intermolecular interactions. The study by Mansuroğlu et al. reveals that 2,2-diphenyl-N-(diethylcarbamothioyl)acetamide and its nickel(II) complex exhibit specific crystal packing patterns and coordination geometries, suggesting similar structural considerations for 2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide (Mansuroğlu et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of diphenyl and acetamide functional groups can affect the compound's reactivity towards hydrolysis, isomerization, and cyclization reactions. Studies on similar compounds, such as those by Bernard et al., highlight the kinetic and mechanistic aspects of these reactions, which are pertinent for understanding the chemical behavior of 2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide (Bernard, Letellier, Porziemsky, & Mompon, 1986).

Aplicaciones Científicas De Investigación

Pharmacological Properties

A derivative closely related to "2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide," known as diphenpyramide, exhibits significant anti-inflammatory, analgesic, antipyretic, and uricosuric properties. It has been shown to be more active than phenylbutazone in adjuvant polyarthritis in rats and has a high therapeutic index compared to indometacin, indicating low acute toxicity and weak ulcerogenic activity (Caliari et al., 1977).

Asymmetric Hydrogenation

Research into asymmetric hydrogenation with rhodium(I) complexes, using chiral phosphines derived from amino acids, highlights the potential for creating enantioselective catalysts. These compounds, related by chemical structure to "2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide," have shown varying degrees of hydrogenating activity and selectivity, demonstrating the importance of structural modification for enhancing catalytic performance (Joó & Trócsányl, 1982).

Stereolithographic 3D Printing

The application of stereolithography (SLA) in fabricating drug-loaded tablets showcases the compound's potential in creating modified-release pharmaceuticals. Utilizing photopolymerization, researchers have developed formulations with controlled drug release profiles, emphasizing the adaptability of such compounds in pharmaceutical manufacturing and personalized medicine (Wang et al., 2016).

Molecular Binding and Selectivity

Studies on analogues of "2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide," such as modafinil, have explored their binding affinity and selectivity across monoamine transporters. These findings have implications for understanding the molecular basis of psychostimulant effects and potential therapeutic applications in treating disorders related to dopamine and serotonin transporters (Okunola-Bakare et al., 2014).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Synthesis of 2-(substituted phenoxy) acetamide derivatives, incorporating a basic moiety similar to "2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide," has led to compounds with notable anticancer, anti-inflammatory, and analgesic activities. These derivatives demonstrate the potential for developing new therapeutic agents (Rani et al., 2014).

Propiedades

IUPAC Name |

2,2-diphenyl-N-[2-(2-phenylethynyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NO/c30-28(27(24-15-6-2-7-16-24)25-17-8-3-9-18-25)29-26-19-11-10-14-23(26)21-20-22-12-4-1-5-13-22/h1-19,27H,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPCMXINWHDDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366078 | |

| Record name | STK013024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide | |

CAS RN |

5312-15-2 | |

| Record name | STK013024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole](/img/structure/B4623297.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)

![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)

![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)

![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)

![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)

![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)